

Application Notes and Protocols: C16 Galactosylceramide in Cell-Based Antigen Presentation Assays

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Compound of Interest

Compound Name: C16 Galactosylceramide

Cat. No.: B019202

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Introduction

C16 Galactosylceramide is a synthetic analog of the potent immunostimulatory glycolipid, α -Galactosylceramide (α -GalCer). Like its prototype, **C16 Galactosylceramide** is recognized by invariant Natural Killer T (iNKT) cells, a unique subset of T lymphocytes that bridge the innate and adaptive immune systems. This recognition occurs when **C16 Galactosylceramide** is presented by the non-classical MHC class I-like molecule, CD1d, expressed on the surface of antigen-presenting cells (APCs) such as dendritic cells (DCs) and B cells.[1][2] Upon activation, iNKT cells rapidly produce a plethora of cytokines, including both Th1-type (e.g., IFN- γ) and Th2-type (e.g., IL-4) cytokines, enabling them to modulate a wide range of immune responses. [2][3] This potent immunomodulatory activity has positioned **C16 Galactosylceramide** and other α -GalCer analogs as attractive candidates for therapeutic development in cancer immunotherapy, vaccine adjuvants, and the treatment of autoimmune diseases.[2]

These application notes provide detailed protocols for utilizing **C16 Galactosylceramide** in cell-based antigen presentation assays to stimulate and analyze iNKT cell responses.

Data Presentation

The following tables summarize quantitative data from representative studies on iNKT cell activation by α -Galactosylceramide analogs. These values can serve as a baseline for expected results when using **C16 Galactosylceramide**.

Table 1: In Vitro iNKT Cell Activation by α -Galactosylceramide Analogs

Cell Type	Stimulant (Concentration)	Readout	Result	Reference
Mouse V α 14V β 8.2 NKT cell hybridoma	α -GalCer (100 ng/mL) pulsed A20-CD1d cells	IL-2 Production	High	[4]
Human iNKT cell lines	α -GalCer (various concentrations) pulsed PBMCs	GM-CSF Production	Dose-dependent increase	[4]
Human PBMCs	KRN7000 (α - GalCer)	IFN- γ production by iNKT cells	Peak at 24-48 hours	[5]
Human PBMCs	KRN7000 (α - GalCer)	NK cell transactivation (IFN- γ production)	Peak at 20-24 hours	[5]

Table 2: In Vivo iNKT Cell Activation by α -Galactosylceramide in Mice

Mouse Strain	Stimulant (Dose)	Tissue/Serum	Readout	Result	Reference
C57BL/6	α -GalCer (1 μ g)	Serum	IFN- γ	Peak at 24 hours	[4]
C57BL/6	α -GalCer (intraperitoneal injection)	Spleen	Increased frequency of iNKT cells	Significant increase	[6]
C57BL/6	α -GalCer pretreatment	Spleen and Liver	Decreased IL-1 β expression by NKT cells	Significant decrease	[3]

Experimental Protocols

Protocol 1: In Vitro iNKT Cell Activation and Cytokine Release Assay

This protocol details the co-culture of iNKT cells with APCs pulsed with **C16 Galactosylceramide** to measure subsequent cytokine production.

Materials:

- **C16 Galactosylceramide**
- Vehicle (e.g., DMSO with sucrose, L-histidine, and Tween-20)[7]
- CD1d-expressing APCs (e.g., A20-CD1d B cell lymphoma line, bone marrow-derived dendritic cells, or PBMCs)
- iNKT cells (e.g., iNKT cell hybridoma or isolated primary iNKT cells)
- Complete RPMI 1640 medium (supplemented with 10% FBS, penicillin-streptomycin, and β -mercaptoethanol)[8]
- 96-well flat-bottom culture plates

- Cytokine detection kit (e.g., ELISA or CBA) for IFN- γ and IL-4
- CO₂ incubator (37°C, 5% CO₂)

Procedure:

- Preparation of **C16 Galactosylceramide**:
 - Reconstitute lyophilized **C16 Galactosylceramide** in the vehicle solution to a stock concentration of 100-200 $\mu\text{g/mL}$. This may require sonication, vortexing, and gentle heating (e.g., 60°C) to ensure complete dissolution.[\[7\]](#)
 - Prepare serial dilutions of the **C16 Galactosylceramide** stock solution in complete RPMI 1640 medium to achieve the desired final concentrations for pulsing (e.g., 0.1, 1, 10, 100 ng/mL).
- Pulsing of Antigen-Presenting Cells (APCs):
 - Harvest and count the CD1d-expressing APCs.
 - Resuspend the APCs in complete RPMI 1640 medium at a concentration of 1×10^6 cells/mL.
 - Add 1×10^5 APCs to each well of a 96-well plate.
 - Add the diluted **C16 Galactosylceramide** to the wells containing APCs and incubate for 2-4 hours at 37°C in a CO₂ incubator to allow for antigen loading.[\[9\]](#)[\[10\]](#)
- Co-culture with iNKT Cells:
 - Following the pulsing period, add 5×10^4 iNKT cells to each well containing the pulsed APCs.[\[4\]](#)
 - Include appropriate controls:
 - Unpulsed APCs + iNKT cells (negative control)
 - APCs pulsed with vehicle + iNKT cells (vehicle control)

- iNKT cells alone (background control)
- Pulsed APCs alone (background control)
- Incubate the co-culture for 24-72 hours at 37°C in a CO₂ incubator.
- Cytokine Measurement:
 - After the incubation period, centrifuge the plate to pellet the cells.
 - Carefully collect the culture supernatant.
 - Measure the concentration of IFN-γ and IL-4 in the supernatants using an ELISA or Cytometric Bead Array (CBA) kit according to the manufacturer's instructions.[\[8\]](#)[\[9\]](#)

Protocol 2: iNKT Cell Proliferation Assay

This protocol assesses the proliferative response of iNKT cells to **C16 Galactosylceramide** presentation.

Materials:

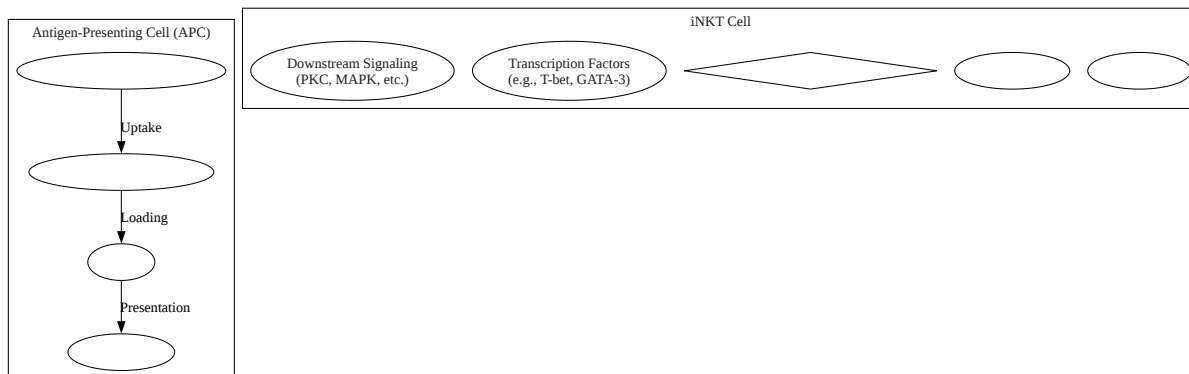
- All materials from Protocol 1
- Cell proliferation dye (e.g., CFSE)
- FACS buffer (PBS with 1% BSA)
- Flow cytometer
- Antibodies for flow cytometry (e.g., anti-CD3, anti-iNKT TCR)

Procedure:

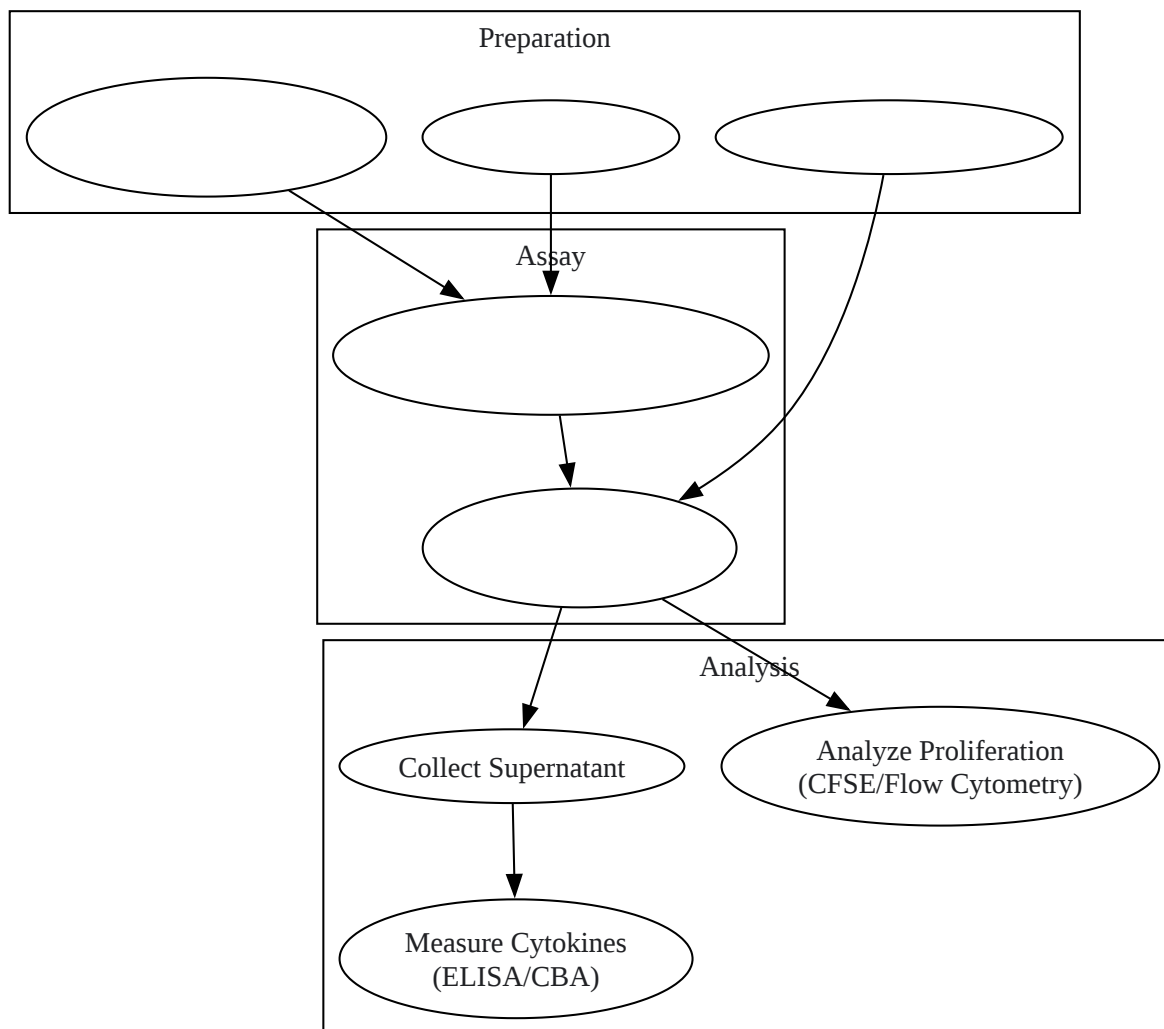
- Labeling iNKT Cells with CFSE:
 - Harvest and count the iNKT cells.
 - Resuspend the iNKT cells in PBS at a concentration of $1-10 \times 10^6$ cells/mL.

- Add CFSE to a final concentration of 0.5-5 μM and incubate for 10 minutes at 37°C, protected from light.[\[11\]](#)
- Quench the labeling reaction by adding 5 volumes of cold complete RPMI 1640 medium.
- Wash the cells twice with complete RPMI 1640 medium to remove excess CFSE.
- Antigen Presentation and Co-culture:
 - Follow steps 1 and 2 from Protocol 1 to prepare and pulse the APCs with **C16 Galactosylceramide**.
 - Add the CFSE-labeled iNKT cells to the wells with the pulsed APCs.
 - Incubate the co-culture for 3-5 days at 37°C in a CO₂ incubator.
- Flow Cytometry Analysis:
 - Harvest the cells from the culture plate.
 - Stain the cells with fluorescently labeled antibodies specific for iNKT cell surface markers (e.g., anti-CD3 and an antibody specific for the invariant TCR).
 - Analyze the cells using a flow cytometer.
 - Gate on the iNKT cell population and assess proliferation by measuring the dilution of the CFSE signal. Each peak of decreasing fluorescence intensity represents a cell division.

Signaling Pathways and Experimental Workflows



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